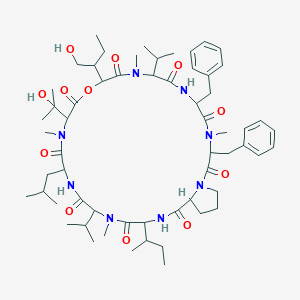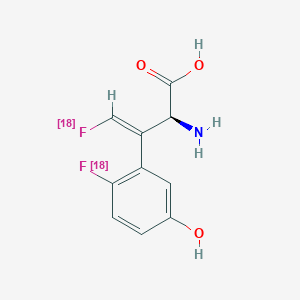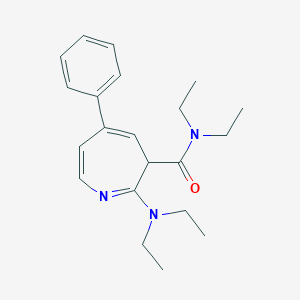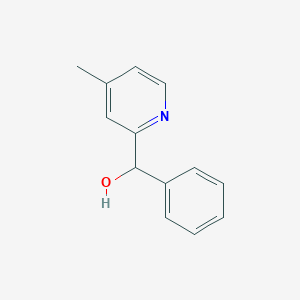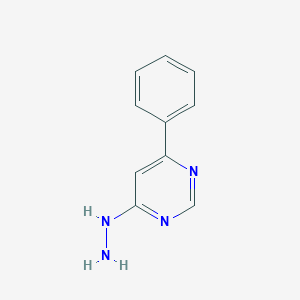
2-(Phenylsulfanyl)-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylsulfanyl)-1,3-cyclohexanedione, also known as PSCD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PSCD is a cyclic sulfone that contains a phenylsulfanyl group and a cyclohexanedione ring system. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-(Phenylsulfanyl)-1,3-cyclohexanedione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
The advantages of using 2-(Phenylsulfanyl)-1,3-cyclohexanedione in lab experiments include its low toxicity, high stability, and ease of synthesis. This compound has also been shown to have a wide range of biological activities, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 2-(Phenylsulfanyl)-1,3-cyclohexanedione. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal function. Another area of interest is its potential applications in the treatment of cancer. Studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Additionally, further research is needed to explore the potential of this compound as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
合成法
There are several methods for synthesizing 2-(Phenylsulfanyl)-1,3-cyclohexanedione, including the reaction of 2-chlorocyclohexane-1,3-dione with phenylsulfanyl chloride in the presence of a base, the reaction of 2-hydroxycyclohexane-1,3-dione with phenylsulfanyl chloride in the presence of a base, and the reaction of 2-cyclohexen-1-one with phenylsulfanyl chloride in the presence of a base. These methods have been optimized to obtain high yields of this compound.
科学的研究の応用
2-(Phenylsulfanyl)-1,3-cyclohexanedione has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C12H12O2S |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
2-phenylsulfanylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12O2S/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 |
InChIキー |
GSZIVGBOSMBPOG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |
正規SMILES |
C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




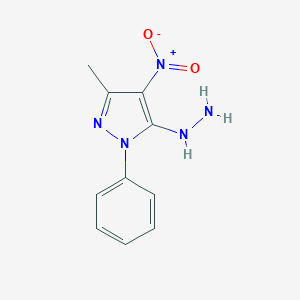
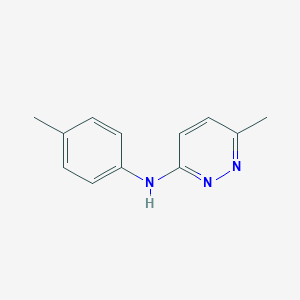
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
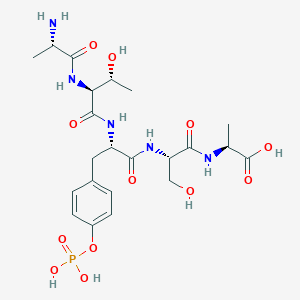
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)


